3,5-Bis(trifluoromethyl)phenyl-di(3-nitrophenyl)phosphine oxide is a complex organophosphorus compound characterized by its unique trifluoromethyl substituents and nitrophenyl groups. This compound is significant in various chemical applications, particularly in catalysis and material science. Its synthesis and properties make it a subject of interest in both academic and industrial research.
The compound can be synthesized through various methods, with significant literature available on its preparation and applications. Notably, its structural characteristics and reactivity have been documented in several scientific publications, including Organic Syntheses and PubChem.
3,5-Bis(trifluoromethyl)phenyl-di(3-nitrophenyl)phosphine oxide is classified as a phosphine oxide derivative. It belongs to the broader category of triaryl phosphines, which are widely used in organic synthesis and catalysis.
The synthesis of 3,5-Bis(trifluoromethyl)phenyl-di(3-nitrophenyl)phosphine oxide typically involves multi-step reactions that can include the following methods:
The synthesis process may involve reacting 3,5-bis(trifluoromethyl)bromobenzene with appropriate nitrophenyl derivatives under controlled conditions. The reaction parameters such as temperature and time are crucial for optimizing yield and purity.
The molecular formula for 3,5-Bis(trifluoromethyl)phenyl-di(3-nitrophenyl)phosphine oxide is . The structure features:
The compound's structure can be visualized using molecular modeling software or derived from crystallographic data available in research articles.
3,5-Bis(trifluoromethyl)phenyl-di(3-nitrophenyl)phosphine oxide can participate in various chemical reactions, including:
The mechanism of action for 3,5-Bis(trifluoromethyl)phenyl-di(3-nitrophenyl)phosphine oxide typically involves:
Kinetic studies may provide insights into the reaction rates and mechanisms involved in transformations involving this compound.
Physical properties such as melting point, boiling point, and spectral data (NMR, IR) are essential for characterizing this compound.
3,5-Bis(trifluoromethyl)phenyl-di(3-nitrophenyl)phosphine oxide finds applications in:
This compound represents a versatile building block in organic synthesis with significant implications across multiple fields of chemistry.
The synthesis hinges on constructing the P(V)-O bond linking the two distinct aryl groups. Key strategies involve nucleophilic attack on phosphorus electrophiles or oxidative transformations of lower oxidation state phosphorus intermediates.
This classical approach employs sequential or concurrent nucleophilic attack by aryl Grignard reagents on a phosphorus electrophile.
Table 1: Grignard Route Performance (Representative Conditions)
Step | Electrophile | Nucleophile | Temp (°C) | Reaction Time (h) | Yield (%) | Key Observation |
---|---|---|---|---|---|---|
Step 1: Mono-Substitution | PhP(O)Cl₂ | 1.0 eq 3-O₂NC₆H₄MgBr | -78 → RT | 12 | 75-85 | Clean reaction; easy isolation |
Step 2: Final Substitution | 3-O₂NC₆H₄(Ph)P(O)Cl | 1.1 eq 3,5-(CF₃)₂C₆H₃MgBr | 0 → Reflux | 24 | 60-70 | Slower reaction; requires excess nucleophile |
Alternative: Concurrent | PCl₃ | 1.0 eq 3-O₂NC₆H₄MgBr + 1.0 eq 3,5-(CF₃)₂C₆H₃MgBr | -40 → RT | 18 | 45-55 | Lower yield; mixture of products requires purification |
This route leverages the Michaelis-Arbuzov reaction and subsequent oxidation or hydrolysis/oxidation.
Table 2: Diethyl Phosphite Route Variants
Pathway | Key Step 1 | Key Step 2 | Final Oxidation | Overall Yield Range (%) | Complexity |
---|---|---|---|---|---|
A (Arbuzov-SNAr) | Arbuzov: (EtO)₂P(O)H + Ar1Br → (EtO)₂P(O)Ar1 | SNAr: Deprotonation + Ar2F → (EtO)₂P(O)Ar1Ar2 | H₂O₂ / Peracid | 40-55 | Medium (3 steps after phosphonate formation) |
B (Oxidative Coupling) | In situ oxidation of (EtO)₂P(O)H → P(III) species | Coupling with Ar1M + Ar2M (M = Li, MgBr) → Ar1Ar2P | H₂O₂ / O₂ | 35-50 | Medium (Requires controlled oxidation) |
(Ar1 = 3,5-(CF₃)₂C₆H₃; Ar2 = 3-O₂NC₆H₄)
Direct SNAr on pre-formed phosphine oxides containing nitro groups using trifluoromethyl anions (CF₃⁻) is highly challenging due to the extreme instability of CF₃⁻ and the potential for side reactions. Therefore, optimization focuses on incorporating the trifluoromethyl groups before constructing the phosphine oxide core.
Table 3: Organometallic Reagent Formation from 3,5-Bis(trifluoromethyl)bromobenzene
Reagent | Conditions | Yield (%) | Critical Parameters | Stability |
---|---|---|---|---|
3,5-(CF₃)₂C₆H₃MgBr (Grignard) | Mg turnings (activated), THF, Reflux, Slow add | 70-85 | Mg activation, Concentration, Addition rate | Moderate (hours, RT under N₂) |
3,5-(CF₃)₂C₆H₃Li (Lithium) | n-BuLi (1.05 eq), Et₂O/THF, -78°C, 30 min | 85-95 | Low temperature, Precise stoichiometry, Fast addition | Low (mins, -78°C) |
Synthesis can proceed via the corresponding secondary phosphine oxide or secondary phosphine, which are valuable intermediates but highly air-sensitive.
Table 4: Reductive Pathways and Subsequent Functionalization
Intermediate | Synthesis Method | Reduction Method (If Applicable) | Subsequent Coupling Method | Oxidation to Target | Key Challenge |
---|---|---|---|---|---|
(3,5-(CF₃)₂C₆H₃)(H)P(O) | Partial Grignard on PhP(O)Cl₂ + H₂O | --- | Deprotonation + SNAr with 1-F-3-NO₂-C₆H₄ | Not Required | SNAr reactivity control |
(3,5-(CF₃)₂C₆H₃)(H)P | Reduction of Sec. Phosphine Oxide (e.g., R₃SiH) | Silanes, Al hydrides | 1. SNAr (Deprotonation + 1-F-3-NO₂-C₆H₄) 2. Pd-Cat. P-C Coupling (e.g., with ArBr) | H₂O₂ / O₂ | Extreme air sensitivity of R₂PH |
While tertiary phosphine oxides are generally more stable than phosphines or phosphine oxides with P-H bonds, the strong electron-withdrawing substituents in this compound necessitate careful handling during purification to prevent decomposition or adventitious reduction.
Table 5: Purification Techniques for 3,5-Bis(trifluoromethyl)phenyl-di(3-nitrophenyl)phosphine oxide
Technique | Typical Conditions | Advantages | Disadvantages/Cautions | Suitability |
---|---|---|---|---|
Column Chromatography | Deoxyg. SiO₂; EtOAc/Hex (gradient) or CH₂Cl₂/MeOH | High resolution, Scalable | Slow; Risk of decomposition on column if O₂ present; Requires inert setup | High |
Recrystallization | Toluene/Hexane; CH₂Cl₂/Hexane; EtOAc/Hexane | Yields pure crystals; Removes oils | May require optimization; Potential co-crystallization of impurities | Medium-High |
Precipitation | Add hexane to conc. DCM/THF solution | Fast, Simple | Lower purity; Traces of solvent | Low (Initial crude isolation) |
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